molecular formula C14H25N3O4S B1666883 Alitame CAS No. 80863-62-3

Alitame

Cat. No. B1666883
CAS RN: 80863-62-3
M. Wt: 331.43 g/mol
InChI Key: IAQFTAYMCCMTSN-SFYZADRCSA-N
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Description

Alitame is an aspartic acid-containing dipeptide sweetener . It was developed by Pfizer in the early 1980s and is currently marketed in some countries under the brand name Aclame . Alitame is about 2000 times sweeter than sucrose (table sugar), about 10 times sweeter than aspartame, and has no aftertaste .


Synthesis Analysis

Alitame is prepared by a multistep synthesis involving the reaction between two intermediates, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .


Molecular Structure Analysis

The molecular formula of Alitame is C14H25N3O4S . It is a dipeptide of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety .


Chemical Reactions Analysis

Alitame and its constituents, the beta isomer and alanine amide, are measured by reverse-phase ion-pair HPLC . A high pressure liquid chromatograph, operated at room temperature, with a constant flow pump and a 15 x 0.4 cm NovaPak C18 reverse phase ion-pair column is used .


Physical And Chemical Properties Analysis

Alitame is a white, crystalline powder, odourless or having a slight characteristic odour . It is freely soluble in water and in ethanol . The specific rotation is between +40o and +50o, 1% (w/v) in water .

Scientific Research Applications

1. Molecular Basis of Sweetness

Alitame, a high-intensity artificial sweetener with a sweetness potency 2000 times greater than sucrose, has been studied for its molecular structure and vibrational wavenumbers. This research aimed to understand the correlation between the sweetness of alitame and selected molecular descriptors. A strong hydrogen bond was identified in alitame, and specific dihedral angles between molecular groups were associated with its sweetness. Understanding these molecular structures can aid in designing new artificial sweeteners, especially important in contexts like diabetes and obesity management (Altunayar‐Unsalan & Ünsalan, 2021).

2. Detection in Food Products

Research has been conducted to develop a high-performance liquid chromatography (HPLC) method for detecting alitame in liquid dairy products and milk-containing beverages. This method is essential for ensuring that the amount of sweeteners in food products does not exceed national standards and for improving the accuracy of food labeling, which is crucial for consumer protection (Yu et al., 2022).

3. Stability and Degradation Analysis

The stability and degradation of alitame have been a topic of interest. Understanding the stability constants of alitame with different ions under physiological conditions is crucial for its application in food products. Studies have focused on the interaction of alitame with ions like H(I) and Cu(II), providing insights into how alitame behaves in various environments, which is vital for ensuring its safety and efficacy as a food additive (Kholeif & Anderegg, 1999).

4. Comparative Sweetness Analysis

Alitame's taste characteristics have been compared with other sweeteners like aspartame and sucralose. Understanding how alitame compares to these sweeteners in terms of taste intensity and duration is important for food industry applications, especially in creating products that meet specific taste profiles (Ott, Edwards, & Palmer, 1991).

Future Directions

While Alitame is approved for use in several countries, it is not currently approved for use in the USA . As the use of artificial sweeteners increases, continued monitoring and research into their safety and effects on health are necessary .

properties

IUPAC Name

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBOUFAWPCPFTQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043780
Record name Alitame (Parent)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature
Record name Alitame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alitame

Color/Form

Crystalline powder

CAS RN

80863-62-3, 99016-42-9
Record name Alitame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80863-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alitame anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alitame (Parent)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALITAME ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCE8DAE750
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alitame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

100 °C
Record name Alitame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
ME Hendrick, HL Mitchell, PR Murray - Advances in sweeteners, 1996 - Springer
Sweetness is a subjective measurement. It is also dependent on several factors, including the concentration of the sweetener, temperature, pH, type of medium used, and sensitivity of …
Number of citations: 1 link.springer.com
MH AUERBACH, G LOCKE… - Alternative …, 2016 - taylorfrancis.com
Introduction e field of high-potency sweeteners has long been an active area of research. Stimulated by the accidental discovery of the potent sweet taste of aspartame in 1965 (Ripper …
Number of citations: 8 www.taylorfrancis.com
C Altunayar-Unsalan, O Unsalan - Journal of Molecular Structure, 2021 - Elsevier
… The goal of this study was to determine alitame's molecular … between the sweetness of alitame and selected molecular … and C=O-OH moiety of alitame. Here, we suggest that the …
Number of citations: 5 www.sciencedirect.com
SA Hutchinson, GS Ho, CT Ho - Food Reviews International, 1999 - Taylor & Francis
… Another sweetener, alitame, used in other countries such as Australia and China has not … A patent for alitame was granted in 1983 (14,15). Alitame is currently approved for use in a …
Number of citations: 38 www.tandfonline.com
D Glaser, JM Tinti, C Nofre - Chemical senses, 1995 - academic.oup.com
… the alitame solution and tap water. We randomly changed the side of the alitame solution offered… Finally, the intake of alitame solution versus water was measured and compared. Taste-…
Number of citations: 62 academic.oup.com
GW von Rymon Lipinski… - FOOD SCIENCE AND …, 2001 - books.google.com
… Alitame and structurally related peptide sweeteners are the subject of a US patent (3). … the very high sweetness potency of alitame. The structure of alitame was developed by following …
Number of citations: 35 www.google.com
RC Glowaky, ME Hendrick, RE Smiles, A Torres - 1991 - ACS Publications
… In 1979 this effort culminated in the synthesis of alitame, and a US … of alitame, a Food Additive Petition was filed with the US Food and Drug Administration (FDA) in mid- 1986. Alitame is …
Number of citations: 17 pubs.acs.org
C Kim, CS Shin - Enzyme and microbial technology, 2001 - Elsevier
N-benzyloxycarbonyl-l-aspartic acid ethyl ester-D-alanine amide, a derivative of alitame, was synthesized from a eutectic mixture of the substrates N-benzyloxycarbonyl-l-aspartic acid …
Number of citations: 23 www.sciencedirect.com
RD Feinstein, A Polinsky, AJ Douglas… - Journal of the …, 1991 - ACS Publications
… alitame (L-aspartyl-D-alanine 2, 2, 4, 4-tetramethylthietanylamide) and the related l, l and d, dstereoisomers of alitame … In addition, the crystal structure of the l, d stereoisomer (alitame) …
Number of citations: 23 pubs.acs.org
J Yu, W Hu, D Wu, Y Ding, X Wang, P Liu - Italian Journal of Food Science, 2022 - itjfs.com
… Through the detection of liquid dairy products and milk-containing beverages samples, there was no phenomenon of excessive use of aspartame and alitame. Although alitame was …
Number of citations: 2 itjfs.com

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